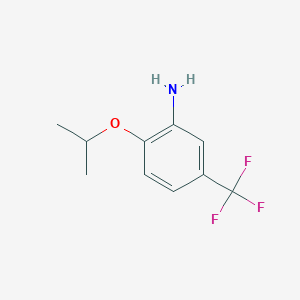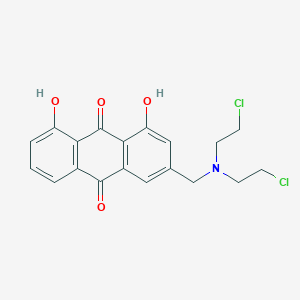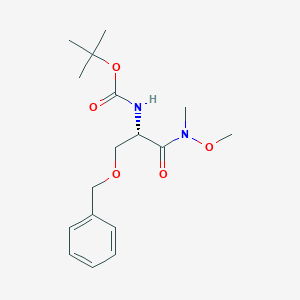
Fenoxaprop-P
Overview
Description
Fenoxaprop-P is a post-emergence herbicide primarily used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with this compound being the R-isomer. This compound has low aqueous solubility and low volatility, and it tends not to be persistent in soils but may persist in water systems under certain conditions .
Mechanism of Action
Target of Action
Fenoxaprop-P primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is a key enzyme that catalyzes the first part of fatty acid biosynthesis . By inhibiting this enzyme, this compound disrupts the normal metabolic processes in the target organisms, leading to their death .
Mode of Action
This compound acts as a selective herbicide with both contact and systemic action . It is absorbed principally by the leaves and stems of the target organisms and is translocated both acropetally and basipetally to the roots or rhizomes . The herbicide predominantly inhibits the synthesis of fatty acids in the meristem tissue of grassy weeds . This inhibition occurs rapidly, with growth stopping within 2-3 days of application, and the plants typically die within 14 days .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the synthesis of fatty acids . This disruption of fatty acid synthesis leads to the death of the target organisms .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low volatility . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the death of the target organisms, typically grassy weeds . This occurs due to the disruption of fatty acid synthesis, which is essential for the growth and survival of these organisms . Within a few days of application, the treated plants stop growing, their leaves lose their green color and turn purple, and the meristem tissues turn brown . Eventually, the leaves die off, leading to the death of the entire plant .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is known to be relatively immobile, suggesting that it is unlikely to leach into groundwater . Under certain conditions, it may persist in water systems
Biochemical Analysis
Biochemical Properties
Fenoxaprop-P interacts with various enzymes and proteins. For instance, it has been observed to stimulate the activities of superoxide dismutase and catalase, key enzymes involved in the antioxidant system . The nature of these interactions involves the modulation of enzyme activity, leading to changes in biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it influences the function of Microcystis aeruginosa, a common cyanobacteria responsible for freshwater blooming . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell density, chlorophyll a content, and protein content .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed to affect the expression levels of photosynthesis-related genes such as psbD1, psaB, and rbcL .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to stimulate the growth of M. aeruginosa at certain concentrations but inhibit them at higher concentrations . This indicates the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its effects on cellular metabolism and gene expression, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its wide-ranging effects on cellular function and metabolism, it is likely that it is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenoxaprop-P-ethyl involves the reaction of 2,6-dichlorobenzoxazole with 2-(4-hydroxyphenoxy)propionic acid under alkaline conditions to obtain ®-2-[4-(6-chloro-1,3-benzoxazole-2-yloxy)phenoxy]propionic acid. This intermediate is then esterified with ethanol to produce this compound-ethyl .
Industrial Production Methods: The industrial production of this compound-ethyl follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Fenoxaprop-P undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary degradation pathway is hydrolysis, where this compound-ethyl is converted to this compound .
Common Reagents and Conditions:
Hydrolysis: Water and alkaline conditions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed: The major product formed from the hydrolysis of this compound-ethyl is this compound. Other degradation products may include various chlorinated phenoxy compounds .
Scientific Research Applications
Fenoxaprop-P is extensively used in agricultural research to study its effects on various weed species and its potential for resistance development. It is also used in environmental studies to understand its degradation pathways and impact on soil and water systems. Additionally, this compound is investigated for its potential use in developing new herbicidal formulations and improving crop protection strategies .
Comparison with Similar Compounds
- Sethoxydim
- Clethodim
- Pinoxaden
Comparison: Fenoxaprop-P is unique in its chiral nature, with the R-isomer being the active form. Compared to similar compounds like Sethoxydim and Clethodim, this compound has a distinct mode of action and different degradation pathways. Its effectiveness against a broader range of grass species and its lower persistence in soil make it a preferred choice in certain agricultural applications .
Properties
IUPAC Name |
(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOHAUSNPTFAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113158-40-0 | |
| Record name | Fenoxaprop P | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxaprop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAPROP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4W2QEC5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fenoxaprop-P targets the enzyme acetyl-coenzyme A carboxylase (ACCase), inhibiting its activity. [, ] This inhibition disrupts fatty acid biosynthesis, which is essential for cell membrane formation and other critical cellular processes in plants. [, , ] This leads to growth inhibition, chlorosis, and ultimately plant death. [, , , ]
A: Research suggests that this compound exhibits greater chlorosis and desiccation in treated leaves, while cyhalofop-butyl shows more severe initial growth inhibition but lower final herbicidal efficacy. [] This difference is likely due to variations in translocation and metabolism rates between the two herbicides. []
ANone: The molecular formula of this compound-ethyl is C18H16ClNO5, and its molecular weight is 361.8 g/mol. (Information not directly provided in papers, derived from chemical structure)
A: Yes, studies have employed various spectroscopic techniques for characterization. For example, X-ray diffraction (XRD), Fourier Transform Infrared spectroscopy (FTIR), and UV-visible spectroscopy have been used to analyze chitosan-based nanoparticles of this compound-ethyl. [] High-performance thin layer chromatography (HPTLC) has also been employed for separating this compound-ethyl biodegradation products. []
A: Research has investigated chitosan-based nanoparticles of this compound-ethyl for improved weed management. [] These nanoparticles demonstrated effective control of Phalaris minor at lower doses compared to conventional formulations. []
A: Studies using 14C-labeled this compound-ethyl on rice and barnyardgrass showed that over 90% of the herbicide was absorbed within 6 hours. [] Approximately 30% of the absorbed herbicide was translocated both acropetally and basipetally within 24 hours. []
A: this compound-ethyl is rapidly transformed into its acid form, fenoxaprop. [] Fenoxaprop is then further metabolized to polar conjugates. [] Variations in these metabolic pathways contribute to the differential susceptibility of various plant species and biotypes to the herbicide. [, , ]
A: Yes, research has shown that this compound-ethyl can effectively inhibit ACCase activity in vitro. [, ] The concentration required to inhibit 50% of the enzyme activity (IC50) was found to be significantly lower for this compound-ethyl compared to other herbicides like bentazon. []
A: Field trials have demonstrated the effectiveness of this compound-ethyl in controlling a range of grassy weeds in various crops. For example, it provided excellent control of alexandergrass, crabgrass, and goosegrass in onion crops, [] controlled weed flora in direct-seeded rice when combined with bispyribac sodium, [] and effectively managed weeds in jute grown for seed production. []
A: Resistance to this compound-ethyl can arise from both target site and non-target site mechanisms. [, , , , , , , ]
A: Resistance to this compound-ethyl has been reported in various weed species globally, posing a significant challenge for weed management in agricultural systems. [, , , , , , , , , , , ] The evolution of multiple resistance mechanisms further complicates control strategies and emphasizes the need for integrated weed management approaches. [, , ]
A: Yes, resistance to this compound-ethyl often confers cross-resistance to other ACCase-inhibiting herbicides, particularly those belonging to the aryloxyphenoxypropionate (APP) and cyclohexanedione (CHD) chemical groups. [, , , , ] The degree of cross-resistance varies depending on the specific mutation(s) present in the ACCase gene or the involvement of metabolic detoxification pathways. [, , , , ]
ANone: Several analytical techniques have been employed for studying this compound-ethyl and its degradation products. These include:
- High-performance liquid chromatography (HPLC): This method is commonly used for quantifying this compound-ethyl and its metabolites in various matrices, such as plant tissues, soil, and water. [, , ]
- Liquid chromatography coupled with mass spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for identifying and quantifying this compound-ethyl and its metabolites. [, ]
- Gas chromatography coupled with electron capture detector (GC-ECD): This method has been used for analyzing this compound-ethyl residues in various samples. []
- High-performance thin layer chromatography (HPTLC): This technique is useful for separating and identifying biodegradation products of this compound-ethyl. []
A: Yes, studies have validated analytical methods for determining this compound-ethyl residues in various matrices. [] Validation parameters typically include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). []
A: Studies have shown that safeners like isoxadifen-ethyl can enhance the metabolism of this compound-ethyl in crops, primarily through the induction of detoxification enzymes like glutathione S-transferases (GSTs). [, , ] This mechanism contributes to the selectivity of the herbicide by protecting crops from its phytotoxic effects. [, , ]
A: Addressing the challenges of herbicide resistance requires a multidisciplinary approach involving plant physiology, biochemistry, genetics, molecular biology, agronomy, and weed science. Collaborative research efforts can lead to the development of novel strategies for mitigating resistance, optimizing herbicide use, and ensuring sustainable weed management practices. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

